2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide, also known as BNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNTA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Scientific Research Applications
Anti-Parkinson's Activity
A study focused on synthesizing novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide to investigate their anti-Parkinson's activity. These derivatives showed potent free radical scavenging activity, indicating significant anti-Parkinson's activity in a 6-OHDA lesioned rat model. This suggests the potential of these derivatives in developing treatments for Parkinson's disease, emphasizing the importance of further detailed studies in pharmacology and toxicology (S. Gomathy, A. Antony, K. Elango, G. Singh, & B. Gowramma, 2012).
Antihyperglycemic Activity
Another significant application is in the treatment of diabetes. The synthesis and evaluation of antihyperglycemic activity of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives have been reported. These compounds demonstrated a promising blood glucose-lowering ability in animal models, suggesting their potential as antidiabetic agents (M. Imran, M. Yar, & S. Khan, 2009).
Antioxidant and Anti-inflammatory Compounds
Research has also unveiled the antioxidant and anti-inflammatory properties of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives. These findings indicate the potential of these compounds in the development of treatments for diseases caused by oxidative stress and inflammation (Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, S. Pombala, Satishbabu Vasamsetti, S. Kotamraju, & R. Yadla, 2013).
Anticancer Evaluation
The anticancer potential of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole has been explored, showing notable activity against various cancer cell lines. This emphasizes the importance of these compounds in the search for new anticancer drugs, highlighting their potential efficacy and the need for further investigation into their mechanisms of action (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).
properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-20(23-18-12-6-10-16-9-4-5-11-17(16)18)13-19-21(26)24(22(27)28-19)14-15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIOVMKCPWOZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.